molecular formula C13H11NO2 B3274959 4-(3-Methoxypyridin-2-yl)benzaldehyde CAS No. 618092-16-3

4-(3-Methoxypyridin-2-yl)benzaldehyde

Cat. No.: B3274959
CAS No.: 618092-16-3
M. Wt: 213.23 g/mol
InChI Key: IHOHNOWTOQQAHE-UHFFFAOYSA-N
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Description

4-(3-Methoxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridine ring and a methoxy group.

Preparation Methods

The synthesis of 4-(3-Methoxypyridin-2-yl)benzaldehyde typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in the presence of ethanol and sodium hydroxide solution. This reaction yields a chalcone intermediate, which is then treated with 2-cyanothioacetamide to form the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(3-Methoxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Methoxypyridin-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The pyridine ring can interact with biological molecules, potentially inhibiting microbial growth by interfering with essential biological processes. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

4-(3-Methoxypyridin-2-yl)benzaldehyde can be compared with other similar compounds, such as:

    4-(2-Pyridinyl)benzaldehyde: Similar structure but without the methoxy group.

    4-(3-Hydroxypyridin-2-yl)benzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it unique compared to its analogs .

Properties

IUPAC Name

4-(3-methoxypyridin-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-3-2-8-14-13(12)11-6-4-10(9-15)5-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHNOWTOQQAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699147
Record name 4-(3-Methoxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-16-3
Record name 4-(3-Methoxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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